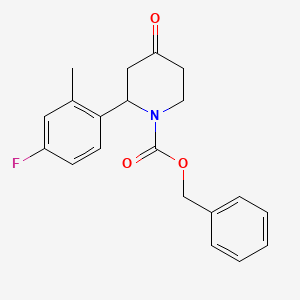

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

概要

説明

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a benzyl group, a fluorinated methylphenyl group, and a carboxylate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the 4-fluoro-2-methylphenyl precursor, which can be synthesized through electrophilic aromatic substitution reactions. The piperidine ring is then constructed via cyclization reactions, and the final esterification step involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

科学的研究の応用

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in drug development, particularly for its effects on specific biological pathways.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorinated methylphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.

類似化合物との比較

Similar Compounds

- Benzyl 2-(4-fluoro-4-methylphenyl)-4-oxopiperidine-1-carboxylate

- Benzyl 2-(4-chloro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

- Benzyl 2-(4-methoxy-2-methylphenyl)-4-oxopiperidine-1-carboxylate

Uniqueness

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorinated methylphenyl group, which imparts specific electronic and steric properties. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

生物活性

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate (CAS No. 414910-00-2) is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C21H22FNO3, with a molecular weight of approximately 367.4 g/mol. The compound features a piperidine ring, which is commonly associated with various pharmacological properties.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions : Involving the reaction of piperidine derivatives with appropriate aromatic aldehydes.

- Functional Group Modifications : Such as halogenation or esterification to introduce the 4-fluoro-2-methylphenyl group.

These methods are crucial for producing the compound in laboratory settings and optimizing yields for further biological evaluation.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including tyrosinase, which is involved in melanin synthesis. Studies indicate that derivatives of this compound exhibit competitive inhibition with IC50 values in the low micromolar range .

- Receptor Binding : The piperidine moiety allows for hydrogen bonding and hydrophobic interactions with target receptors, enhancing binding affinity through π-π interactions with aromatic residues.

Antimelanogenic Activity

Research has demonstrated that certain derivatives of this compound exert significant antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. For instance, one study reported a derivative that had an IC50 value of 0.18 μM against tyrosinase, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

- Inhibition Studies : A study evaluated various derivatives for their inhibitory effects on Agaricus bisporus tyrosinase, revealing that modifications to the benzyl group could enhance inhibitory potency .

- Structure–Activity Relationship (SAR) : Research indicates that structural modifications significantly affect the biological activity of these compounds, suggesting that fine-tuning molecular features can optimize therapeutic effects .

Comparative Analysis

To better understand the uniqueness of this compound within its class, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Similar piperidine structure | Different substituent on the piperidine ring |

| Benzoyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate | Contains a benzoyl group | Variation in carbon chain length |

| Ethyl 2-(4-methoxycarbonyl)phenyl-4-oxopiperidine-1-carboxylate | Ethoxy instead of benzyl | Different alkoxy substituent affecting solubility |

This table highlights how structural variations influence biological activity and therapeutic potential.

特性

IUPAC Name |

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3/c1-14-11-16(21)7-8-18(14)19-12-17(23)9-10-22(19)20(24)25-13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYUSCAHHHPNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。